molecular formula C11H13NO4 B1608345 Ethyl [(2-methoxyphenyl)amino](oxo)acetate CAS No. 7267-26-7

Ethyl [(2-methoxyphenyl)amino](oxo)acetate

Cat. No.: B1608345
CAS No.: 7267-26-7
M. Wt: 223.22 g/mol
InChI Key: LRZIMTZVWNNCHG-UHFFFAOYSA-N
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Description

Ethyl (2-methoxyphenyl)aminoacetate is an organic compound with a complex structure that includes an ethyl ester group, a methoxyphenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-methoxyphenyl)aminoacetate typically involves the reaction of 2-methoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of Ethyl (2-methoxyphenyl)aminoacetate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methoxyphenyl)aminoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2-methoxyphenyl)aminoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethyl (2-methoxyphenyl)aminoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The pathways involved may include inhibition of enzyme activity or modulation of receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-methoxyphenyl)aminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 2-(2-methoxyanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-11(14)10(13)12-8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZIMTZVWNNCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395209
Record name ethyl [(2-methoxyphenyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7267-26-7
Record name ethyl [(2-methoxyphenyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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